(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
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Overview
Description
(2-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic compound characterized by its unique molecular structure This compound combines multiple heterocyclic rings and functional groups, which contribute to its distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone involves multiple steps:
Cyclopropyl ring synthesis: : A cyclopropylamine undergoes a condensation reaction with an α,β-unsaturated ketone, forming a cyclopropyl-containing intermediate.
Pyrazolo[1,5-a]pyrazine ring formation: : The intermediate undergoes cyclization with a hydrazine derivative, forming the pyrazolo[1,5-a]pyrazine core.
Thiadiazole ring attachment: : 4-Methyl-1,2,3-thiadiazole is introduced via a nucleophilic substitution reaction, completing the core structure.
Final methanone formation: : The resulting compound is subjected to oxidation using a mild oxidant, such as PCC (pyridinium chlorochromate), to form the final methanone structure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow chemistry to optimize reaction efficiency and scalability. The use of automated synthesizers and in-line monitoring systems ensures high yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes a variety of chemical reactions:
Oxidation: : It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction can be achieved with sodium borohydride or lithium aluminum hydride.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible.
Cyclization: : Certain reaction conditions may promote further ring closures, forming polycyclic structures.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate
Reduction: : Sodium borohydride, lithium aluminum hydride
Substitution: : Various nucleophiles and electrophiles, often under acidic or basic conditions
Major Products
Oxidation: : Formation of carboxylic acids or ketones
Reduction: : Alcohols or amines
Substitution: : Derivatives with modified functional groups
Scientific Research Applications
Chemistry
Biology
Studies have explored its role as an enzyme inhibitor, particularly in pathways related to signal transduction and metabolic regulation.
Medicine
It shows promise as a lead compound for developing pharmaceuticals targeting diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry
Its unique structure makes it valuable in developing advanced materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily by binding to specific molecular targets, such as enzymes or receptors. This interaction modulates the activity of these targets, thereby influencing various biochemical pathways. For instance, it may inhibit an enzyme involved in cell proliferation, making it a candidate for anti-cancer therapies.
Comparison with Similar Compounds
Unique Features
The combination of cyclopropyl, pyrazolo[1,5-a]pyrazine, and thiadiazole rings gives this compound a unique structural framework not commonly found in other compounds.
The presence of a methanone group enhances its reactivity and binding affinity to molecular targets.
Similar Compounds
(2-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
(2-Cyclopropyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
(2-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)(5-methyl-1,2,3-thiadiazol-4-yl)methanone
These similar compounds share structural motifs but differ in their overall configuration, which can lead to variations in their chemical properties and biological activities.
Biological Activity
The compound (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a heterocyclic organic molecule that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure
The compound features a complex structure with several notable components:
- Cyclopropyl group : A three-membered carbon ring that contributes to the compound's unique reactivity.
- Dihydropyrazolo framework : This structure is known for its diverse biological activities.
- Thiadiazole moiety : Recognized for its antimicrobial and anti-inflammatory properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities. The following summarizes the key findings related to the biological activity of the compound:
1. Anticancer Properties
Several studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:
- Mechanism of Action : The compound may inhibit specific enzymes or pathways involved in cancer cell proliferation.
- Case Study : In vitro studies showed that derivatives with similar scaffolds demonstrated cytotoxic effects on different cancer cell lines, suggesting a promising avenue for cancer treatment .
2. Anti-inflammatory Effects
The presence of the thiadiazole moiety is associated with anti-inflammatory activity:
- Mechanism : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX) .
- Research Findings : Compounds similar to this one have shown significant reductions in inflammation markers in animal models .
3. Antimicrobial Activity
Thiadiazole derivatives are well-known for their antimicrobial properties:
- Activity Spectrum : The compound has shown efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values comparable to standard antibiotics, indicating potent antimicrobial activity .
Data Table: Biological Activities
Biological Activity | Mechanism of Action | Reference |
---|---|---|
Anticancer | Enzyme inhibition | |
Anti-inflammatory | Cytokine modulation | |
Antimicrobial | Bacterial inhibition |
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic routes that require careful optimization. Common methods include:
- Cyclization reactions to form heterocycles.
- Functional group modifications to enhance biological activity.
Properties
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(4-methylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c1-8-12(20-16-14-8)13(19)17-4-5-18-10(7-17)6-11(15-18)9-2-3-9/h6,9H,2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVXTJFRZKADFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN3C(=CC(=N3)C4CC4)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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